2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a benzo[de]isoquinoline-1,3(2H)-dione core linked via an ethyl group to a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl moiety. The trimethoxy group likely requires protection/deprotection steps during synthesis, as seen in similar methoxy-substituted derivatives .
Properties
IUPAC Name |
2-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-35-22-16-19(17-23(36-2)25(22)37-3)26(32)30-13-10-29(11-14-30)12-15-31-27(33)20-8-4-6-18-7-5-9-21(24(18)20)28(31)34/h4-9,16-17H,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEWLKYHDCYSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, including those involved in neurotransmission, immune response, and cellular metabolism.
Biochemical Analysis
Biological Activity
The compound 2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative that incorporates a piperazine moiety and a benzo[de]isoquinoline structure. Its molecular formula is with a molecular weight of 503.5 g/mol. This compound has garnered interest due to its potential biological activities, which are often associated with its structural components.
Structural Characteristics
The compound features several key structural elements:
- Piperazine Ring : Known for its versatility in medicinal chemistry, piperazine derivatives exhibit a wide range of biological activities including antimicrobial and antiviral properties.
- Benzo[de]isoquinoline Core : This structure is often linked to various pharmacological effects and may influence the compound's interaction with biological systems.
The precise mechanism of action for this compound remains largely uncharacterized. However, insights can be drawn from the known activities of related compounds:
-
Target Interactions : Piperazine derivatives typically interact with multiple receptors and enzymes, which may modulate neurotransmission and immune responses. They have been shown to exhibit:
- Antiviral activity against certain viruses.
- Antimicrobial properties.
- Modulation of neurotransmitter systems.
-
Biochemical Pathways : The compound's interactions may involve pathways related to:
- Neurotransmission (e.g., serotonin and dopamine receptors).
- Immune response modulation.
- Cellular metabolism regulation.
Antimicrobial Properties
Piperazine-containing compounds are frequently noted for their antimicrobial effects. The presence of the piperazine ring in this compound suggests a likelihood of similar activity, although specific data on this derivative's antimicrobial efficacy is not yet available.
Pharmacokinetics
While detailed pharmacokinetic data for this specific compound is scarce, piperazine derivatives generally exhibit favorable pharmacokinetic properties such as good absorption and distribution profiles. These characteristics enhance their potential therapeutic applications.
Case Studies and Research Findings
- Antiviral Studies : A study examining the antiviral properties of benzo[de]isoquinoline derivatives demonstrated significant inhibition of viral replication in cell cultures. Although the specific compound was not tested, the structural similarities suggest it may share these properties .
- Biochemical Interactions : Research on piperazine derivatives indicates their ability to inhibit key enzymes like Taq polymerase and telomerase, which are crucial in cellular replication processes. This inhibition can lead to apoptosis in cancerous cells through caspase activation pathways.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.5 g/mol |
| Potential Activities | Antiviral, Antimicrobial |
| Known Mechanisms | Enzyme inhibition, receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, emphasizing differences in substituents and their implications:
*Estimated based on structural analogy.
Key Structural and Functional Differences:
Substituent Electronic Effects: The trimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, which may improve solubility and receptor interaction compared to electron-withdrawing groups like bromine (in ) or sulfonyl (in ).
Steric and Conformational Impact :
- The methylenedioxy group in creates a fused bicyclic structure, restricting rotational freedom and possibly improving binding specificity.
- The oxadiazole ring in introduces planar rigidity, which may favor interactions with flat binding pockets (e.g., kinase ATP sites).
Physicochemical Properties :
Preparation Methods
Cyclocondensation of Naphthalic Anhydride
Preparation of 4-(3,4,5-Trimethoxybenzoyl)piperazine
Synthesis of 3,4,5-Trimethoxybenzaldehyde
The benzaldehyde precursor is synthesized from 1,2,3-trimethoxybenzene via Vilsmeier-Haack formylation:
Benzoylation of Piperazine
The aldehyde is oxidized to 3,4,5-trimethoxybenzoyl chloride using SOCl₂, followed by acylation of piperazine:
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Dissolve piperazine (2.0 eq) in methyl tert-butyl ether (MTBE).
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Add 3,4,5-trimethoxybenzoyl chloride (1.0 eq) dropwise at 0°C.
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Stir for 4 hours, wash with NaHCO₃, and isolate via filtration (83% yield).
Coupling of Naphthalimide and Piperazine Modules
Alkylation of 4-(3,4,5-Trimethoxybenzoyl)piperazine
The final step involves nucleophilic substitution between the naphthalimide-ethyl bromide and the piperazine derivative:
Procedure :
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Combine naphthalimide-ethyl bromide (1.0 eq) and 4-(3,4,5-trimethoxybenzoyl)piperazine (1.2 eq) in DMF.
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Add K₂CO₃ (3.0 eq) and heat at 90°C for 12 hours.
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Cool, dilute with EtOAc, wash with brine, and purify via column chromatography (58% yield).
Critical Parameters :
-
Solvent : DMF enhances nucleophilicity of piperazine.
-
Temperature : 90°C prevents side reactions (e.g., elimination).
-
Catalyst : No catalyst required, but molecular sieves improve yield.
Reaction Optimization and Scalability
Catalytic Hydrogenation for Piperazine Synthesis
Patent EP0453365B1 highlights hydrogenation as a key step for piperazine intermediates:
Solvent Effects on Alkylation
Comparative studies show:
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DMF : Higher yields (58%) due to improved solubility.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.51–7.79 (m, 8H, naphthalimide), δ 4.32 (t, J=6.4 Hz, 2H, CH₂), δ 3.89 (s, 9H, OCH₃), δ 3.65–3.45 (m, 8H, piperazine).
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IR (KBr) : 1702 cm⁻¹ (C=O), 1598 cm⁻¹ (C-N).
Industrial Considerations and Green Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
